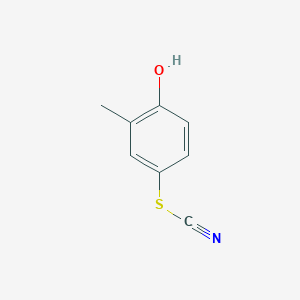
4-Hydroxy-3-methylphenyl thiocyanate
Cat. No. B030321
Key on ui cas rn:
3774-53-6
M. Wt: 165.21 g/mol
InChI Key: WEAMLHXSIBDPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08822519B2
Procedure details


To a 500 ml three-necked flask were added sequentially with agitation o-cresol (15 g, 138.7 mmol), sodium thiocyanate (NaSCN, 34 g, 419.3 mmol), sodium bromide (NaBr, 16 g, 155.5 mmol) and methanol (200 ml). The mixture was cooled to 0° C., and then a solution of bromine (8.6 ml, 167 mmol) in methanol (30 ml) was added dropwise thereinto. After 1 hour of stirring at 0° C., the mixture was warmed up to room temperature and then stirred for another 4 hours at room temperature. After the reaction was completed, a 200 ml saturated aqueous solution of sodium bicarbonate (NaHCO3) was added to the reaction mixture and stirred for 10 min. The mixture was extracted with ethyl acetate (2×500 ml). The combined organic layer was dried over anhydrous magnesium sulfate, filtrated, concentrated under reduced pressure to give yellow oil. Silica gel column chromatography purification (silica-gel H: 300-400 mesh; petroleum ether/ethyl acetate=8:1 v/v) was performed to yield 3-methyl-4-hydroxy-phenyl thiocyanic acid as a white solid (16 g, yield: 69.8%).






[Compound]
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three


Yield
69.8%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[S-:9][C:10]#[N:11].[Na+].[Br-].[Na+].BrBr.C(=O)(O)[O-].[Na+]>CO>[CH3:8][C:1]1[CH:2]=[C:3]([S:9][C:10]#[N:11])[CH:4]=[CH:5][C:6]=1[OH:7] |f:1.2,3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1O)C
|
|
Name
|
|
|
Quantity
|
34 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[Na+]
|
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
Step Three
[Compound]
|
Name
|
saturated aqueous solution
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 1 hour of stirring at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed up to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for another 4 hours at room temperature
|
|
Duration
|
4 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 10 min
|
|
Duration
|
10 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (2×500 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Silica gel column chromatography purification (silica-gel H: 300-400 mesh; petroleum ether/ethyl acetate=8:1 v/v)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=CC1O)SC#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g | |
| YIELD: PERCENTYIELD | 69.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
